molecular formula C9H17NO2 B1179995 (DL) - N - METHYL EPHEDRINEHYDROCHLORIDE CAS No. 1870-80-0

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

Cat. No.: B1179995
CAS No.: 1870-80-0
InChI Key:
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Description

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE is a sympathomimetic amine that appears in various over-the-counter cough and cold medications. It is known for its bronchodilator and decongestant properties, making it useful in treating respiratory conditions. The compound is a derivative of ephedrine and is structurally related to amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (DL) - N - METHYL EPHEDRINEHYDROCHLORIDE typically involves the methylation of ephedrine. One common method is the reaction of ephedrine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Ephedrine+Methyl Iodide(DL) - N - METHYL EPHEDRINE+Sodium Iodide\text{Ephedrine} + \text{Methyl Iodide} \rightarrow \text{(DL) - N - METHYL EPHEDRINE} + \text{Sodium Iodide} Ephedrine+Methyl Iodide→(DL) - N - METHYL EPHEDRINE+Sodium Iodide

The resulting (DL) - N - METHYL EPHEDRINE is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale methylation processes under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing ephedrine with methyl iodide and a base in a reactor.

    Reaction Control: Maintaining optimal temperature and pressure to facilitate the reaction.

    Purification: Isolating the product through crystallization or distillation.

    Conversion to Hydrochloride: Treating the product with hydrochloric acid to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to ephedrine or other related compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ephedrine or related amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.

    Medicine: Investigated for its potential use in treating respiratory conditions and as a bronchodilator.

    Industry: Used in the formulation of over-the-counter medications for cough and cold relief.

Mechanism of Action

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE acts as a sympathomimetic amine, stimulating alpha and beta adrenergic receptors. This leads to bronchodilation, increased heart rate, and vasoconstriction. The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its therapeutic effects in respiratory conditions.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A closely related compound with similar bronchodilator and decongestant properties.

    Pseudoephedrine: Another ephedrine derivative used in decongestants.

    Methcathinone: A synthetic cathinone with stimulant properties.

Uniqueness

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE is unique due to its specific methylation, which enhances its sympathomimetic effects compared to ephedrine. Its ability to stimulate both alpha and beta adrenergic receptors makes it particularly effective as a bronchodilator and decongestant.

Properties

CAS No.

1870-80-0

Molecular Formula

C9H17NO2

Molecular Weight

0

Synonyms

(DL) - N - METHYL EPHEDRINEHYDROCHLORIDE

Origin of Product

United States

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